molecular formula C9H9ClO B8760112 2-[(4-chlorophenyl)methyl]oxirane CAS No. 36519-91-2

2-[(4-chlorophenyl)methyl]oxirane

Cat. No.: B8760112
CAS No.: 36519-91-2
M. Wt: 168.62 g/mol
InChI Key: ZPEVFFRSZBVWGB-UHFFFAOYSA-N
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Description

2-[(4-Chlorophenyl)methyl]oxirane ( 36519-91-2) is a versatile epoxide intermediate of significant interest in synthetic organic chemistry. With the molecular formula C9H9ClO and a molecular weight of 168.62 g/mol, this compound serves as a critical chiral building block for the construction of more complex molecules . Optically active epoxides like this one are highly valuable precursors in the enantioselective synthesis of natural products and biologically active compounds, including pharmaceuticals . The three-membered oxirane ring is susceptible to ring-opening reactions by various nucleophiles, allowing researchers to introduce chiral centers and generate a diverse range of downstream products such as alcohols, ethers, and amines. This compound is related to a class of 2,2-disubstituted terminal epoxides, which are recognized as particularly challenging and valuable targets in asymmetric synthesis . It is supplied for laboratory research applications. This product is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

CAS No.

36519-91-2

Molecular Formula

C9H9ClO

Molecular Weight

168.62 g/mol

IUPAC Name

2-[(4-chlorophenyl)methyl]oxirane

InChI

InChI=1S/C9H9ClO/c10-8-3-1-7(2-4-8)5-9-6-11-9/h1-4,9H,5-6H2

InChI Key

ZPEVFFRSZBVWGB-UHFFFAOYSA-N

Canonical SMILES

C1C(O1)CC2=CC=C(C=C2)Cl

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Conditions

The Trimethylsulfonium Methyl Sulfate Method, detailed in US Patent 4929735A , involves a two-step process:

  • Formation of Trimethylsulfonium Methyl Sulfate : Dimethyl sulfate reacts with excess dimethyl sulfide to generate the sulfonium salt:

    (CH₃)₂SO₄ + (CH₃)₂S → (CH₃)₃S⁺ CH₃SO₄⁻\text{(CH₃)₂SO₄ + (CH₃)₂S → (CH₃)₃S⁺ CH₃SO₄⁻}

    This intermediate acts as a potent methylating agent.

  • Epoxidation of Ketone Precursor : The sulfonium salt reacts with 1-(4-chlorophenyl)-4,4-dimethylpentan-3-one in the presence of solid potassium or sodium hydroxide. The base deprotonates the sulfonium salt, generating a sulfur ylide that attacks the carbonyl group of the ketone, forming the epoxide ring.

Optimized Conditions :

  • Temperature : 0–50°C (optimal at 40°C).

  • Solvent : Dimethyl sulfide (acts as both reactant and diluent).

  • Base : Powdered KOH or NaOH.

  • Reaction Time : 3 hours for >94% yield.

Industrial Advantages

  • Scalability : The process accommodates batch sizes exceeding 2 moles of ketone.

  • Solvent Recovery : Dimethyl sulfide is distilled and reused, reducing costs.

  • Yield : 94.3% purity achieved after 3 hours, as confirmed by gas chromatography.

Epichlorohydrin-Based Epoxidation

Classical Approach

This method, referenced in EvitaChem , involves reacting 4-chlorobenzyl chloride with epichlorohydrin under basic conditions. The mechanism proceeds via nucleophilic substitution, where the alkoxide ion attacks the epichlorohydrin’s electrophilic carbon, forming the epoxide.

Typical Conditions :

  • Base : Aqueous NaOH or KOH.

  • Temperature : 60–80°C.

  • Limitations : Competing hydrolysis of epichlorohydrin reduces yields to ~70%.

Modern Modifications

Recent advancements use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction rates. However, this method remains less favorable than the sulfonium approach due to lower yields and higher byproduct formation.

Darzens Reaction

General Procedure

The Darzens reaction condenses α-chloroesters with ketones in the presence of a strong base (e.g., NaH). For 2-[(4-chlorophenyl)methyl]oxirane, 4-chlorophenylacetone reacts with ethyl chloroacetate to form a glycidic ester, which is hydrolyzed to the epoxide.

Challenges :

  • Low Yields : Typically 50–60% due to side reactions.

  • Stereochemical Control : Racemic mixtures complicate pharmaceutical applications.

Comparative Analysis of Methods

Method Yield Reaction Time Scalability Key Advantage
Trimethylsulfonium94.3%3 hoursIndustrialRecyclable solvent, high purity
Epichlorohydrin70%6–8 hoursLab-scaleSimple reagents
Darzens Reaction55%12 hoursNicheStereochemical diversity

Key Observations :

  • The Trimethylsulfonium method outperforms others in yield and scalability.

  • Epichlorohydrin’s susceptibility to hydrolysis limits its utility.

  • Darzens remains relevant for synthesizing stereochemically complex epoxides.

Mechanistic Insights and Byproduct Management

Sulfonium Ylide Formation

The base-induced deprotonation of trimethylsulfonium methyl sulfate generates a sulfur ylide, which undergoes a-sigmatropic rearrangement to form the epoxide. Competing pathways, such as ylide dimerization, are suppressed by maintaining excess dimethyl sulfide.

Byproduct Mitigation

  • Unreacted Ketone : <5% residual ketone is removed via fractional distillation.

  • Dimethyl Sulfoxide : A polar aprotic byproduct (from sulfonium decomposition) is partitioned into the aqueous phase during workup.

Industrial Workup and Purification

Standard Protocol

  • Quenching : Reaction mixture is diluted with water to terminate the reaction.

  • Phase Separation : Organic phase (containing crude epoxide) is separated and neutralized with dilute HCl.

  • Distillation : Dimethyl sulfide is distilled at 40°C under reduced pressure, leaving a residue of >90% pure epoxide.

Advanced Purification

  • Crystallization : Recrystallization from hexane/ethyl acetate yields 99% purity.

  • Chromatography : Reserved for pharmaceutical-grade material.

Chemical Reactions Analysis

Types of Reactions: 2-[(4-Chlorophenyl)methyl]oxirane undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Synthesis of Chemical Compounds

Intermediate in Organic Synthesis
2-[(4-chlorophenyl)methyl]oxirane serves as a key intermediate in the synthesis of various organic compounds. Its unique structure allows for the formation of diverse derivatives through ring-opening reactions and functional group transformations. For instance, it can be used to synthesize β-amino alcohol derivatives that inhibit toll-like receptor 4 (TLR4) signaling, which is relevant in developing treatments for inflammatory conditions and sepsis .

Epoxidation Reactions
The compound can also participate in epoxidation reactions, where it acts as a substrate to produce more complex oxirane derivatives. This property is particularly useful in synthesizing 2,2-disubstituted terminal epoxides, which have applications in creating pharmaceuticals and fine chemicals .

Medicinal Chemistry

Potential Therapeutic Agents
Research has indicated that derivatives of this compound may exhibit biological activity that could be harnessed for therapeutic purposes. For example, compounds derived from this oxirane have been investigated for their potential as antiseptics and anti-inflammatory agents . The ability to modify the chlorophenyl group allows for the fine-tuning of biological activity, making it a valuable scaffold in drug design.

Case Studies
Studies have shown that certain derivatives can effectively inhibit specific cellular pathways involved in inflammation. For instance, the development of β-amino alcohol derivatives from this oxirane has demonstrated micromolar potency against TLR4-mediated signaling pathways . This highlights the compound's potential for further exploration in medicinal chemistry.

Agrochemical Applications

Herbicidal Properties
The compound has been reported to possess herbicidal properties, making it useful in agricultural applications. Substituted oxiranes derived from this compound have been developed for controlling unwanted vegetation without harming crops such as corn and soybeans . The selective action of these compounds allows for effective weed management strategies.

Summary of Key Properties and Applications

Property/Application Description
Intermediate in Organic Synthesis Key building block for various chemical syntheses
Epoxidation Reactions Participates in reactions to form complex oxirane derivatives
Medicinal Chemistry Potential therapeutic agents targeting inflammatory pathways
Agrochemical Use Herbicidal properties beneficial for crop protection

Mechanism of Action

The mechanism of action of 2-[(4-Chlorophenyl)methyl]oxirane involves the reactivity of the epoxide ring. The strained three-membered ring is highly reactive towards nucleophiles, leading to ring-opening reactions. This reactivity is exploited in various chemical transformations and applications .

Molecular Targets and Pathways: In biological systems, the compound can interact with enzymes and proteins, leading to modifications of their structure and function. It can inhibit bacterial enzymes such as hydroxylases and oxidases, affecting bacterial metabolism .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The reactivity and applications of oxirane derivatives are heavily influenced by substituents. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison of 2-[(4-Chlorophenyl)methyl]oxirane and Analogs
Compound Name Substituents Molecular Formula Key Properties/Applications References
This compound 4-Chlorophenyl, methyl C₉H₉ClO Agrochemical intermediate; moderate steric bulk
2-[2-(4-Chlorophenyl)ethyl]-2-(tert-butyl)oxirane 4-Chlorophenyl ethyl, tert-butyl C₁₄H₁₉ClO Enhanced steric hindrance; fungicide precursor (e.g., tebuconazole)
2-[(4-Nitrophenoxy)methyl]oxirane 4-Nitrophenoxy, methyl C₉H₉NO₄ High reactivity due to electron-withdrawing nitro group
2-(4-Methoxyphenyl)-3-methyloxirane 4-Methoxyphenyl, methyl C₁₀H₁₂O₂ Electron-donating methoxy group; altered ring-opening kinetics
2-[(4-Fluoro-3-methylphenyl)methyl]oxirane 4-Fluoro-3-methylphenyl, methyl C₁₀H₁₁FO Smaller halogen (F) reduces steric bulk; potential for pharmaceuticals
Key Observations:

Steric Effects :

  • The tert-butyl group in 2-[2-(4-Chlorophenyl)ethyl]-2-(tert-butyl)oxirane significantly increases steric hindrance, slowing nucleophilic attacks on the epoxide ring compared to the less bulky methyl group in the parent compound .
  • The 4-chlorophenyl group in the target compound provides moderate steric bulk, balancing reactivity and stability .

Electronic Effects: Electron-withdrawing groups (e.g., nitro in 2-[(4-Nitrophenoxy)methyl]oxirane) polarize the epoxide ring, accelerating nucleophilic ring-opening reactions. This contrasts with the electron-neutral chloro group in the target compound, which offers intermediate reactivity . Electron-donating groups (e.g., methoxy in 2-(4-Methoxyphenyl)-3-methyloxirane) stabilize the epoxide ring, reducing reactivity toward nucleophiles .

Applications :

  • Agrochemicals : The target compound and its tert-butyl analog are critical intermediates in fungicide synthesis (e.g., cyproconazole and tebuconazole) .
  • Specialty Chemicals : Nitro- and methoxy-substituted oxiranes are explored for pharmaceuticals and fragrances due to tunable reactivity .

Physical and Spectral Properties

  • Crystal Structure: The target compound’s analog, 2-(4-{4-[4-(Oxiran-2-ylmethoxy)phenoxymethyl]oxirane}, crystallizes in a monoclinic system (space group Pc), with cell parameters a = 21.261 Å, b = 7.310 Å, and density 1.363 Mg/m³. This suggests tight molecular packing, likely reducing solubility in non-polar solvents .
  • Spectroscopy: NMR and IR data for analogs (e.g., 1-[Bis(4-chlorobenzyl)amino]-3-(4-chlorophenoxy)propan-2-ol) confirm epoxide ring integrity and substituent positions, with purity >99% achievable via column chromatography .

Industrial and Commercial Relevance

  • Pricing : Specialty oxiranes like 2-[2-(4-Chlorophenyl)ethyl]-2-(tert-butyl)oxirane command premium prices (~$95/5 g), reflecting their niche applications .

Q & A

Basic Research Question

  • Nuclear Magnetic Resonance (NMR):
    • ¹H NMR: Distinct splitting patterns for epoxide protons (δ ~3.0–4.0 ppm) indicate stereochemical environment .
    • ¹³C NMR: Resonance at δ ~50–60 ppm confirms oxirane carbons.
  • Infrared (IR) Spectroscopy: Epoxide ring C-O stretching (1250–950 cm⁻¹) and aryl C-Cl (750 cm⁻¹) validate functional groups .
  • Chiral HPLC: Resolves enantiomers using chiral stationary phases (e.g., cellulose derivatives) .

Example Data:

TechniqueKey Peaks/FeaturesReference
¹H NMRδ 3.2–3.8 (epoxide protons, multiplet)
Chiral HPLCRetention time: 12.5 min (R-enantiomer)

How can competing ring-opening reactions be minimized during the synthesis of this compound-based intermediates?

Advanced Research Question
Challenge: Nucleophilic attack on the epoxide ring (e.g., by water or alcohols) can form diols or ethers.
Strategies:

  • Inert atmosphere: Use nitrogen/argon to exclude moisture .
  • Low-temperature workup: Quench reactions at 0–5°C to reduce hydrolysis .
  • Protecting groups: Temporarily block reactive sites (e.g., silyl ethers for hydroxyl groups) .

Case Study:
In synthesizing AMPK activators, 2-[(4-chlorophenoxy)methyl]oxirane was reacted with amines under anhydrous conditions, achieving >95% purity via column chromatography .

What strategies resolve contradictions in reported reaction kinetics for epoxidation of 4-chlorophenyl-substituted alkenes?

Advanced Research Question
Contradictions: Discrepancies in reaction rates may arise from:

  • Substituent effects: Electron-withdrawing groups (e.g., -Cl) slow epoxidation due to reduced alkene nucleophilicity.
  • Catalyst selection: DMS/KOH systems may proceed faster than peracid-mediated routes .

Resolution Approach:

  • Kinetic modeling: Use pseudo-first-order kinetics to compare rate constants under varying conditions.
  • Computational studies: Density functional theory (DFT) calculates transition-state energies for different pathways .

Example Findings:

Catalyst SystemRate Constant (k, s⁻¹)Reference
DMS/KOH1.2 × 10⁻³
mCPBA8.5 × 10⁻⁴

How is stereochemical purity assessed in enantiomerically enriched this compound derivatives?

Advanced Research Question

  • Polarimetry: Measures optical rotation (e.g., [α]D²⁵ = +15° for R-enantiomer) .
  • X-ray crystallography: Resolves absolute configuration via single-crystal analysis .
  • Chiral shift reagents: Eu(hfc)₃ induces splitting in NMR spectra for enantiomeric excess (ee) determination .

Best Practices:

  • Combine multiple techniques (e.g., HPLC + polarimetry) for cross-validation.
  • Report ee values alongside synthetic yields to ensure reproducibility.

What role do 4-chlorophenyl-substituted oxiranes play in synthesizing bioactive molecules?

Advanced Research Question
Applications:

  • Pharmaceutical intermediates: Used in AMPK activators (e.g., compound 26 , 99.45% purity) .
  • Agrochemicals: Derivatives like tebuconazole (fungicide) are synthesized via epoxide intermediates .

Methodological Note:
Epoxide ring-opening with nucleophiles (e.g., amines, thiols) enables diversification. For example, reaction with bis(4-chlorobenzyl)amine forms a trifunctional scaffold .

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